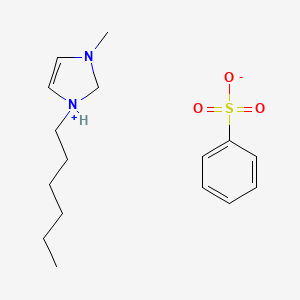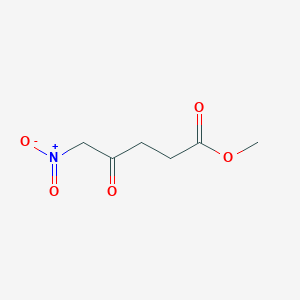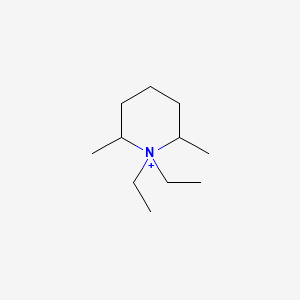
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazolium cation in this compound is characterized by a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
The synthesis of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with sodium benzenesulfonate to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and may require heating to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Substitution: The benzenesulfonate anion can be substituted with other anions through metathesis reactions.
Applications De Recherche Scientifique
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in enhancing the solubility of poorly soluble drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to stabilize transition states in chemical reactions .
Comparaison Avec Des Composés Similaires
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-3-methylimidazolium chloride: Commonly used in catalysis and as a solvent in organic synthesis.
1-Hexyl-3-methylimidazolium iodide: Similar in structure but with different anionic properties, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its benzenesulfonate anion, which imparts distinct solubility and reactivity characteristics.
Propriétés
Numéro CAS |
401789-02-4 |
|---|---|
Formule moléculaire |
C16H26N2O3S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
benzenesulfonate;1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C6H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;7-10(8,9)6-4-2-1-3-5-6/h8-9H,3-7,10H2,1-2H3;1-5H,(H,7,8,9) |
Clé InChI |
YSSKRSLRZGOVRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[NH+]1CN(C=C1)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)



![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)





